

# Phomarin: A Technical Guide to its Chemical Identity and Biological Significance

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Phomarin**, a naturally occurring hydroxyanthraquinone, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of **Phomarin**'s chemical identifiers, its role within the broader context of hydroxyanthraquinone-mediated signaling pathways, and detailed experimental protocols for investigating its effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

## **Chemical Identity of Phomarin**

**Phomarin** is chemically known as 1,6-dihydroxy-3-methylanthracene-9,10-dione. A comprehensive list of its chemical identifiers is provided in Table 1 to facilitate accurate identification and cross-referencing across various databases and publications.[1][2][3]

Table 1: Chemical Identifiers for **Phomarin** 



Identifier Type	Value
CAS Number	6866-87-1
IUPAC Name	1,6-dihydroxy-3-methylanthracene-9,10-dione[1]
Synonyms	Digitoemodin, 1,6-Dihydroxy-3- methylanthraquinone
Molecular Formula	C15H10O4[1][2]
Molecular Weight	254.24 g/mol [2]
InChI	InChI=1S/C15H10O4/c1-7-4-11-13(12(17)5-7)15(19)9-3-2-8(16)6-10(9)14(11)18/h2-6,16-17H,1H3
InChlKey	CABAPJGWBVFEQH-UHFFFAOYSA-N
SMILES	CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C (C=C3)O
PubChem CID	12314177[1]
ChEBI ID	CHEBI:174349
HMDB ID	HMDB0030874[1]
DSSTox Substance ID	DTXSID601260847

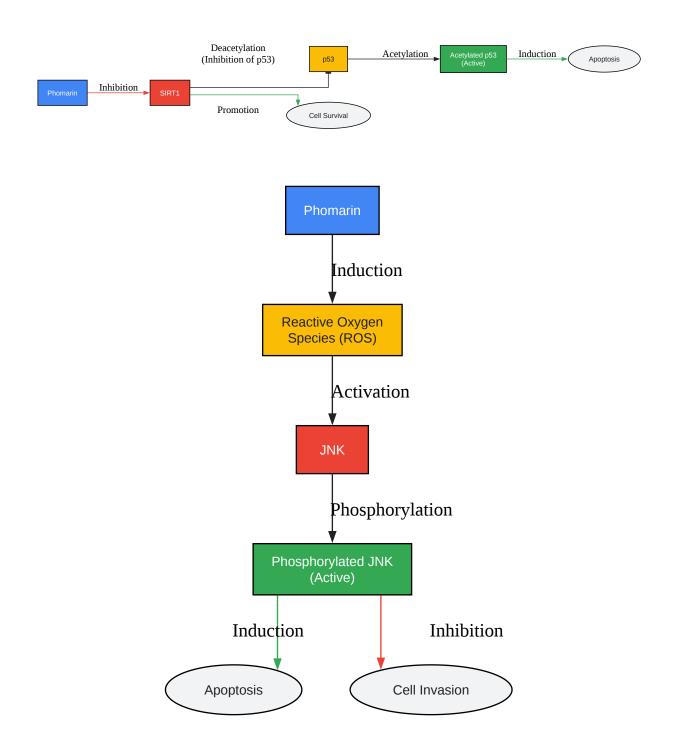
## Potential Signaling Pathways and Mechanism of Action

While specific studies on the signaling pathways directly modulated by **Phomarin** are limited, research on structurally related hydroxyanthraquinones provides valuable insights into its potential mechanisms of action. Two prominent pathways that have been associated with the biological effects of similar compounds are the SIRT1/p53 and the ROS/JNK signaling pathways, both of which are critically involved in the regulation of apoptosis and cell invasion.

## The SIRT1/p53 Signaling Pathway



The SIRT1/p53 pathway is a crucial regulator of cellular stress responses, including apoptosis. SIRT1, a NAD+-dependent deacetylase, can deacetylate and inactivate the tumor suppressor protein p53. Inhibition of SIRT1 leads to the accumulation of acetylated p53, which can then transcriptionally activate pro-apoptotic genes.[4][5][6][7] It is hypothesized that **Phomarin**, or its metabolites, may act as an inhibitor of SIRT1, thereby promoting p53-mediated apoptosis in susceptible cells.





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### References

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